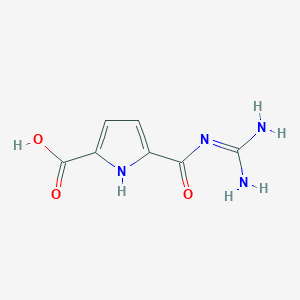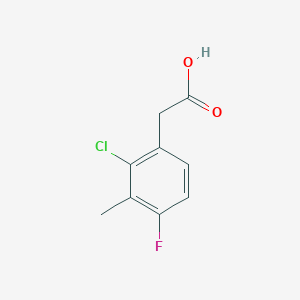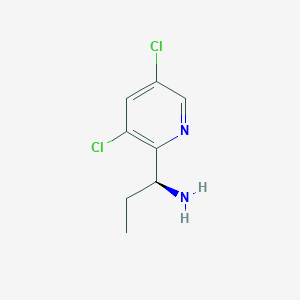![molecular formula C12H10N2O2 B12964902 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12964902.png)
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that features a fused pyrrole and quinoxaline ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The methoxy group at the 6-position adds to its unique chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one involves the visible light-mediated ring opening and cyclization of aryl cyclopropanes. This method uses quinoxalinones, hydrochloric acid, and nitric acid as reagents. The reaction proceeds through a ring-opening mechanism followed by an unexpected cyclization to form the desired product . This method is operationally simple and does not require a catalyst, making it a green and efficient approach.
Another method involves the palladium-catalyzed oxidative carbonylation of the C2 position of indole derivatives. This reaction uses N-substituted 2-(1H-indol-1-yl)anilines or 2-(1H-pyrrol-1-yl)anilines and carbon monoxide in the presence of palladium trifluoroacetate and copper acetate in toluene at 80°C .
Industrial Production Methods
. This suggests potential for industrial application, especially given the green and efficient nature of the process.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially hydrogenated derivatives.
Scientific Research Applications
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential antineoplastic activity, making it a candidate for cancer research.
Medicine: Its unique structure and biological activity suggest potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound’s synthesis methods, which are green and efficient, make it attractive for industrial applications in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one exerts its effects is not fully understood. its biological activity is likely due to its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interact with DNA, leading to its antineoplastic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the methoxy group, which may result in different reactivity and biological activity.
Indolo[1,2-a]quinoxalin-4(5H)-one:
Imidazo[1,2-a]quinoxalin-4(5H)-one: Features an imidazole ring, which can significantly alter its reactivity and biological effects.
Uniqueness
6-Methoxypyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its potential as a therapeutic agent.
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-methoxy-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-16-10-6-2-4-8-11(10)13-12(15)9-5-3-7-14(8)9/h2-7H,1H3,(H,13,15) |
InChI Key |
OQRFYYUMNSYGQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C3=CC=CN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


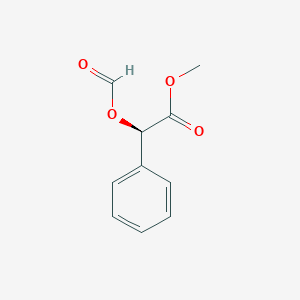
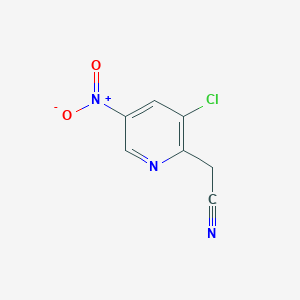
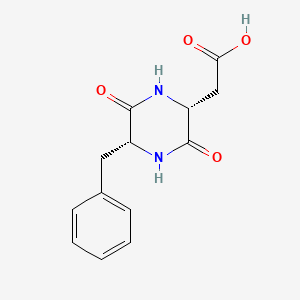
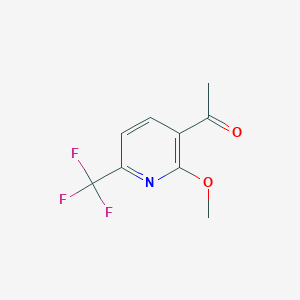
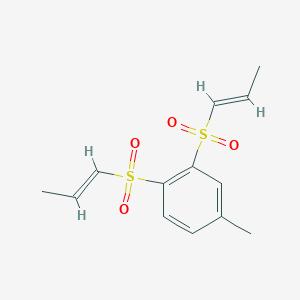
![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
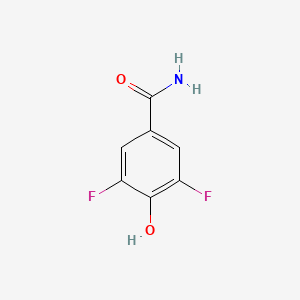
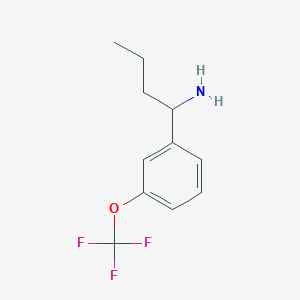
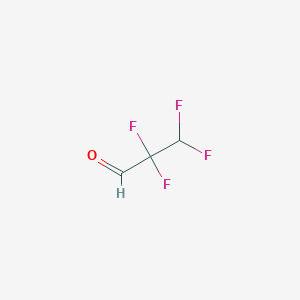
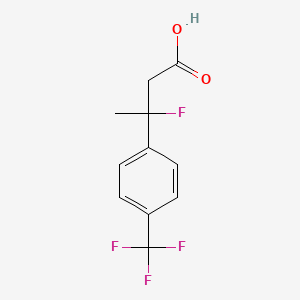
![4-([1,1'-Biphenyl]-4-yl)-6-(3-bromo-5-chlorophenyl)-2-phenylpyrimidine](/img/structure/B12964888.png)
